molecular formula C21H29ClO3 B13403187 6beta-Chloro Testosterone 17-O-Acetate

6beta-Chloro Testosterone 17-O-Acetate

Cat. No.: B13403187
M. Wt: 364.9 g/mol
InChI Key: CFRQCFFNEVQOPP-UKSDXMLSSA-N
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Description

6?-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound is known for its potential use in performance enhancement and bodybuilding due to its anabolic properties. It is a chlorinated derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6?-Chloro Testosterone 17-O-Acetate involves several steps, starting from testosterone. The chlorination at the 6-position is a critical step, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The acetylation at the 17-position is typically done using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques like recrystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or enzymatic conditions, yielding 6β-chlorotestosterone and acetic acid. This reaction is critical for bioavailability and metabolic activation .

Key Observations

  • Enzymatic Hydrolysis : Microorganisms like Fusarium culmorum selectively hydrolyze the ester bond, though the presence of chlorine at C-6β reduces saponification rates compared to non-chlorinated analogs .

  • Acidic Hydrolysis : Under acidic conditions (e.g., HCl in aqueous dioxane), the ester undergoes cleavage, forming the parent alcohol .

Metabolic Transformations

The compound undergoes phase I and phase II metabolism, involving hydroxylation, reduction, and rearrangements.

Hydroxylation

  • Position 6β : CYP3A4 catalyzes hydroxylation at the 6β position, a reaction observed in structurally similar steroids .

  • Position 17β : Hydroxylation of the 17β-methyl group by CYP21A2 generates intermediates that undergo Wagner-Meerwein rearrangements, leading to D-ring rearrangement (e.g., 17α-hydroxymethyl derivatives) .

Reduction Reactions

  • A-Ring Reduction : Reduction of the 1,2-double bond and 3-oxo group by 3α-hydroxysteroid dehydrogenase (3α-HSD) produces fully reduced metabolites (e.g., 3α,5β-epi-tetrahydromethyltestosterone) .

  • D-Ring Rearrangement : Acid-catalyzed Wagner-Meerwein rearrangements during synthesis or metabolism yield 17α-hydroxymethyl-17β-methyl derivatives .

Microbial Transformations

Interactions with microorganisms like Fusarium culmorum reveal regioselective hydrolysis and oxidation pathways:

Reaction Product Key Observation
Ester hydrolysis6β-chlorotestosteroneChlorine reduces saponification rates
Oxidation at C-1717-keto derivativesFollows hydrolysis of the ester
Hydroxylation at C-15α/C-6β15α-hydroxy or 6β-hydroxy derivativesHigher yields from esters than parent alcohols

Analytical Identification

Mass spectrometry and chromatography are critical for detecting metabolites:

Metabolite Key Mass Transitions Retention Time (RT)
17α-hydroxymethyl-17β-methylm/z 345.3 → 255.0, 173.0, 159.09.56–10.13 min
3α,5β-epi-tetrahydromethyltestosteronem/z 270.0 → 157.0, 171.0, 199.0N/A

Scientific Research Applications

6beta-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid featuring a chlorine atom at the 6beta position and an acetate group at the 17 position. It is similar to other anabolic steroids and is known for potentially enhancing muscle mass and strength. The chemical formula for this compound is with a molar mass of approximately 364.82 g/mol.

Chemical Properties and Reactivity
this compound's chemical reactivity primarily involves esterification and hydrolysis reactions. The acetate group can undergo hydrolysis to produce the corresponding alcohol, which can further participate in various chemical transformations. Microorganisms like Fusarium culmorum can selectively hydrolyze steroid esters, which affects the compound's stability and bioavailability. The presence of the chlorine atom influences the reactivity of the steroid framework. Chlorine substitution can significantly impact the rates of saponification and other transformation processes.

Anabolic Activity and Biological Effects
this compound exhibits anabolic properties, promoting muscle growth and enhancing physical performance. Its biological activity results from its interaction with androgen receptors, leading to increased protein synthesis in muscle tissues. This compound may also influence metabolic pathways related to fat storage and energy utilization. Compounds like this can have varying effects on different tissues, potentially leading to desired anabolic effects and unwanted side effects such as alterations in lipid profiles or liver function when used improperly or excessively.

Synthesis
The synthesis of this compound typically involves several steps. The uniqueness of this compound lies in its specific chlorination pattern and acetate modification, which may confer distinct pharmacological properties compared to other similar compounds.

Interaction Studies
Interaction studies involving this compound have focused on its metabolic pathways and how it interacts with other drugs or biological systems. Research indicates that this compound can influence the metabolism of other steroids and may interact with enzymes involved in steroidogenesis. The presence of chlorine alters its pharmacokinetics compared to non-chlorinated analogs, potentially affecting its efficacy and safety profile.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which leads to the activation of specific genes responsible for muscle growth and development. The chlorination at the 6-position prevents its conversion to DHT and estrogen, thereby reducing the risk of side effects associated with these metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6?-Chloro Testosterone 17-O-Acetate is unique due to its specific chlorination and acetylation pattern, which imparts distinct anabolic properties while minimizing androgenic and estrogenic effects. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1

InChI Key

CFRQCFFNEVQOPP-UKSDXMLSSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C

Origin of Product

United States

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